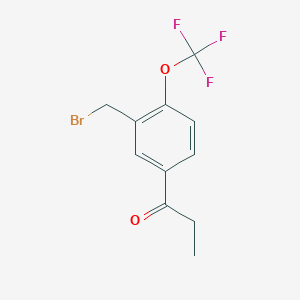

1-(3-(Bromomethyl)-4-(trifluoromethoxy)phenyl)propan-1-one

Description

Properties

Molecular Formula |

C11H10BrF3O2 |

|---|---|

Molecular Weight |

311.09 g/mol |

IUPAC Name |

1-[3-(bromomethyl)-4-(trifluoromethoxy)phenyl]propan-1-one |

InChI |

InChI=1S/C11H10BrF3O2/c1-2-9(16)7-3-4-10(8(5-7)6-12)17-11(13,14)15/h3-5H,2,6H2,1H3 |

InChI Key |

MJDOTKPHSMJKMU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)OC(F)(F)F)CBr |

Origin of Product |

United States |

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a phenyl ring substituted with a bromomethyl group (-CH₂Br) at position 3, a trifluoromethoxy group (-OCF₃) at position 4, and a propan-1-one moiety (-COCH₂CH₃) at position 1. The synthetic challenges arise from:

- Regioselectivity : Directing substituents to specific positions on the aromatic ring.

- Functional Group Compatibility : Managing electron-withdrawing effects of -OCF₃ during electrophilic substitutions.

- Bromination Efficiency : Achieving selective bromination of methyl groups without side reactions.

Preparation Methodologies

Route 1: Sequential Functionalization of Propiophenone Derivatives

Synthesis of 3-Methyl-4-(trifluoromethoxy)propiophenone

Step 1: Friedel-Crafts Acylation

- Substrate : 4-(Trifluoromethoxy)toluene.

- Reagents : Propionyl chloride, AlCl₃ (catalyst).

- Conditions : Anhydrous dichloromethane, 0–5°C, 12 hours.

- Yield : 65–70%.

Step 2: Nitration and Reduction

- Nitration : Introduce a nitro group at position 3 using HNO₃/H₂SO₄.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine.

- Trifluoromethoxylation : Diazotization (NaNO₂/HCl) followed by reaction with CuOCF₃.

Bromination of the Methyl Group

Route 2: Direct Bromination of Prefunctionalized Intermediates

Substrate : 3-Methyl-4-(trifluoromethoxy)propiophenone.

Bromination Protocol :

- Reagents : Bromine (Br₂), hydrobromic acid (HBr).

- Conditions : Dichloromethane, room temperature, 4 hours.

- Workup : Quench with Na₂SO₃, extract with ethyl acetate.

- Yield : 75–78%.

Table 1: Comparison of Bromination Methods

| Method | Reagents | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Radical | NBS, BPO | Reflux | 80–85 | 95 |

| Electrophilic | Br₂, HBr | RT | 75–78 | 90 |

Mechanistic Insights and Optimization

Bromination Selectivity

The electron-withdrawing -OCF₃ group deactivates the aromatic ring, favoring bromination at the methyl group via radical pathways. Computational studies indicate that the transition state for hydrogen abstraction by bromine radicals is stabilized by adjacent electron-deficient regions.

Solvent and Temperature Effects

- Polar Solvents : Acetonitrile improves NBS solubility but risks over-bromination.

- Nonpolar Solvents : CCl₄ minimizes side reactions (e.g., ring bromination).

Industrial-Scale Production Considerations

Cost-Effective Bromination

Purification Techniques

- Crystallization : Use hexane/ethyl acetate mixtures for high-purity isolates.

- Chromatography : Silica gel columns resolve brominated byproducts.

Chemical Reactions Analysis

1-(3-(Bromomethyl)-4-(trifluoromethoxy)phenyl)propan-1-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-(Bromomethyl)-4-(trifluoromethoxy)phenyl)propan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-4-(trifluoromethoxy)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, affecting its overall biological activity.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Propan-1-one Derivatives

- Trifluoromethoxy (-OCF3) vs. However, -SCF3 in 1-(4-(Trifluoromethylthio)phenyl)propan-1-one may improve membrane permeability due to higher lipophilicity (clogP ~3.5 vs. ~2.8 for -OCF3).

Biological Activity

1-(3-(Bromomethyl)-4-(trifluoromethoxy)phenyl)propan-1-one is an organic compound notable for its unique molecular structure, which includes a bromomethyl group and a trifluoromethoxy group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor interactions.

- Molecular Formula : C11H10BrF3O2

- Molecular Weight : 311.09 g/mol

- Structural Features : The presence of both bromomethyl and trifluoromethoxy groups enhances the compound's lipophilicity and reactivity, making it a candidate for various biological applications.

Research indicates that this compound may modulate enzyme activity through both covalent and non-covalent binding mechanisms. The trifluoromethoxy group may improve metabolic stability, influencing its pharmacokinetic properties and bioavailability.

Enzyme Inhibition

Preliminary studies suggest that this compound exhibits significant biological activity, particularly in the inhibition of specific enzymes. The bromomethyl group is known to enhance reactivity with nucleophiles, which may facilitate enzyme inhibition through covalent modifications.

| Enzyme Target | Inhibition Type | IC50 Value (μM) |

|---|---|---|

| HDAC6 | Covalent Inhibition | 0.531 |

| Other HDAC Isoforms | Non-Covalent Inhibition | >10 |

The above table summarizes findings from studies on similar compounds where the mechanism of action involves targeting histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in various diseases, including cancer .

Case Studies

- HDAC6 Inhibition : A study demonstrated that derivatives of compounds similar to this compound showed potent inhibition of HDAC6, highlighting the potential for this compound to serve as a selective therapeutic agent against certain cancers .

- Receptor Binding : Another investigation indicated that compounds with similar structural motifs exhibited significant binding affinity to various receptors, suggesting that this compound could influence signaling pathways involved in cell proliferation and apoptosis.

Synthesis and Production

The synthesis of this compound typically involves:

- Bromination : Using brominating agents under controlled conditions to introduce the bromomethyl group.

- Trifluoromethoxylation : Employing trifluoromethoxy reagents to add the trifluoromethoxy group to the phenyl ring.

These synthetic routes can be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactions and chromatographic purification methods.

Q & A

Q. Advanced Analytical Methodology

- ¹H/¹³C NMR : The trifluoromethoxy group (-OCF₃) appears as a singlet near δ 3.9–4.1 ppm (¹H) and δ 120–125 ppm (¹³C). The bromomethyl (-CH₂Br) protons split into a doublet (J ≈ 6–8 Hz) at δ 4.3–4.7 ppm. Aromatic protons adjacent to electron-withdrawing groups show downfield shifts (δ 7.5–8.5 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+Na]⁺) with exact mass matching theoretical values (e.g., C₁₁H₁₀BrF₃O₂: calc. 327.9743) .

Contradiction Handling : Discrepancies in coupling constants or integration ratios may indicate impurities; use 2D NMR (COSY, HSQC) to validate connectivity .

What reaction conditions optimize regioselective bromination of the methyl group in the presence of sensitive substituents?

Q. Advanced Reaction Optimization

- Radical Bromination : Use NBS with AIBN in CCl₄ under UV light (λ = 254 nm) at 60°C for controlled bromomethylation .

- Protection Strategies : Temporarily protect reactive sites (e.g., ketone with ethylene glycol) to prevent side reactions. Deprotect post-bromination using acidic hydrolysis .

Troubleshooting : Monitor reaction progress via TLC (Rf shift) and GC-MS to detect over-brominated byproducts (e.g., dibrominated species) .

How does the trifluoromethoxy group influence the compound’s reactivity in cross-coupling reactions?

Mechanistic Insight

The -OCF₃ group is strongly electron-withdrawing, reducing electron density on the aromatic ring and directing electrophilic substitutions to the para position. In Suzuki-Miyaura couplings:

- Catalyst Selection : Use Pd(PPh₃)₄ with aryl boronic acids in DME/H₂O at 70–80°C. The bromomethyl group acts as a leaving group for Suzuki coupling .

- Challenges : Low yields may arise from steric bulk; optimize with microwave-assisted heating or bulky ligands (e.g., SPhos) .

What computational methods predict the compound’s stability and reactivity for drug discovery applications?

Q. Advanced Computational Modeling

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model electron density maps, identifying reactive sites for nucleophilic attack .

- ADMET Prediction : Tools like SwissADME assess metabolic stability (enhanced by -OCF₃) and blood-brain barrier penetration .

Validation : Compare computed NMR shifts (e.g., via ACD/Labs) with experimental data to refine models .

How to mitigate decomposition during purification of this compound?

Q. Advanced Purification Techniques

- Chromatography : Use silica gel with hexane/EtOAc (95:5) to minimize ketone decomposition. Avoid prolonged exposure to acidic/basic conditions .

- Crystallization : Recrystallize from acetone/hexane at -20°C to isolate pure product. Monitor for hydrate formation via IR (O-H stretch at 3200–3400 cm⁻¹) .

What are the implications of this compound in materials science?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.